BenchChemオンラインストアへようこそ!

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

HBV inhibitor nucleoside analog in vitro potency

5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione (CAS 145986-11-4), also known as entecavir monohydrate, is a carbocyclic 2′-deoxyguanosine nucleoside analog that acts as a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase. It is classified as a nucleoside reverse transcriptase inhibitor (NRTI) and is clinically approved for the treatment of chronic hepatitis B in adults and pediatric patients with compensated liver disease and evidence of active viral replication.

Molecular Formula C8H9FN2O4S
Molecular Weight 248.23 g/mol
CAS No. 145986-11-4
Cat. No. B029281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione
CAS145986-11-4
Synonyms(2R-cis)-5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione; 
Molecular FormulaC8H9FN2O4S
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F
InChIInChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1
InChIKeyKOGYOPLNKQJQFM-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione (Entecavir) for Chronic Hepatitis B: Product-Specific Evidence Guide


5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione (CAS 145986-11-4), also known as entecavir monohydrate, is a carbocyclic 2′-deoxyguanosine nucleoside analog that acts as a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase [1]. It is classified as a nucleoside reverse transcriptase inhibitor (NRTI) and is clinically approved for the treatment of chronic hepatitis B in adults and pediatric patients with compensated liver disease and evidence of active viral replication [2]. The compound is distinguished from other nucleos(t)ide analogs by its unique combination of high in vitro potency, a high genetic barrier to resistance, and a favorable mitochondrial safety profile, which collectively inform its positioning in both research and therapeutic contexts.

Why All Nucleoside Analogs Are Not Substitutable: The Evidence Basis for Entecavir Differentiation


Chronic hepatitis B treatment guidelines list several nucleos(t)ide analogs—lamivudine, adefovir, telbivudine, entecavir, and tenofovir—as therapeutic options, but these agents are not interchangeable. Entecavir demonstrates a 31-fold greater in vitro potency than lamivudine [1] and a 0% Year-1 genotypic resistance rate in nucleoside-naïve patients, compared to 13% for lamivudine in HBeAg-positive cohorts [2]. Furthermore, entecavir is distinguished by a selectivity index exceeding 4,761 [3] and an absence of detectable mitochondrial DNA polymerase gamma inhibition at supratherapeutic concentrations [4], a safety feature not uniformly present across the NRTI class. These quantitative and qualitative differences mean that simple class-based substitution will lead to materially different experimental outcomes, resistance trajectories, and toxicity profiles. The evidence summarized below provides the rigorous comparator-based justification required for scientific and procurement decision-making.

Entecavir (5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione): Quantitative Differentiation Evidence Against Comparator Agents


In Vitro Anti-HBV Potency of Entecavir Compared to Lamivudine in HepG2 2.2.15 Cells

In a direct head-to-head comparison using the HepG2 2.2.15 stably transfected cell line, entecavir (BMS-200475) exhibited an EC50 of 3.75 nM against HBV DNA synthesis, whereas lamivudine (3TC) yielded an EC50 of 116.26 nM under identical assay conditions [1]. This represents a 31-fold greater in vitro potency for entecavir.

HBV inhibitor nucleoside analog in vitro potency

Superior 48-Week Biochemical Response of Entecavir vs Tenofovir Disoproxil Fumarate in Treatment-Naïve CHB: A Network Meta-Analysis

In a network meta-analysis synthesizing data from 16 studies and approximately 15,000 treatment-naïve chronic hepatitis B patients, entecavir (ETV) ranked first for 48-week biochemical response (BR), defined as alanine aminotransferase (ALT) normalization. ETV significantly outperformed tenofovir disoproxil fumarate (TDF) with an odds ratio of 0.76 (p = 0.028) [1].

chronic hepatitis B biochemical response ALT normalization

Year-1 Genotypic Resistance Rates: Entecavir 0% vs Lamivudine 13% in HBeAg-Positive Chronic Hepatitis B Patients

Aggregated data from randomized controlled trials demonstrate that in HBeAg-positive chronic hepatitis B patients, the Year-1 genotypic resistance rate for entecavir was 0%, compared to 13% for lamivudine. In HBeAg-negative patients, the rates were 0% for entecavir and 6% for lamivudine [1]. Entecavir's resistance rate remained at approximately 1% through Year 3 in nucleoside-naïve patients [1].

HBV resistance genotypic resistance nucleoside analog

Selectivity Index of Entecavir Exceeds 4,761, Outperforming Novel Investigational Anti-HBV Compounds in Standardized Cytotoxicity Assays

In a standardized HepG2.2.15.7 cell-based assay measuring both anti-HBV activity (EC50) and cytotoxicity (CC50), entecavir achieved a selectivity index (CC50/EC50) greater than 4,761 (EC50 = 0.021 ± 0.003 µM; CC50 > 100 µM). In the same assay, two investigational marine-derived compounds (polybrominated diphenyl ethers) showed selectivity indexes of 18.2 and 12.8, respectively [1].

selectivity index cytotoxicity HBV inhibitor

Absence of In Vitro Mitochondrial Toxicity and DNA Polymerase Gamma Inhibition by Entecavir Triphosphate

Entecavir triphosphate (ETV-TP) was not recognized by mitochondrial DNA polymerase gamma and failed to inhibit the enzyme or be incorporated into mitochondrial DNA at concentrations up to 300 µM [1]. In long-term (15-day) HepG2 cultures, entecavir at 100 times the maximal clinical exposure (Cmax) did not affect cell proliferation, lactate secretion, mitochondrial DNA content, or mitochondrial protein (COX II, COX IV) expression [1]. By contrast, other NRTIs such as zalcitabine, didanosine, and stavudine are established inhibitors of mitochondrial DNA polymerase gamma, and lamivudine exhibits weak inhibitory activity [2].

mitochondrial toxicity DNA polymerase gamma NRTI safety

No Pharmacokinetic Drug–Drug Interactions Between Entecavir and Lamivudine, Adefovir, or Tenofovir in Phase I Combination Studies

Three separate Phase I, open-label, multiple-dose, sequential-design trials in healthy subjects evaluated the steady-state pharmacokinetics of entecavir co-administered with lamivudine, adefovir, or tenofovir. For all three drug combinations, the adjusted geometric mean ratios for AUC(tau), Cmax, and Cmin fell within the pre-specified equivalence limits of 0.80–1.25, indicating no clinically significant pharmacokinetic interaction [1].

pharmacokinetics drug-drug interaction combination therapy

Entecavir (5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione): Best Research and Industrial Application Scenarios Grounded in Quantitative Evidence


Gold-Standard Positive Control in High-Throughput Anti-HBV Screening Campaigns

Entecavir's combination of a 31-fold greater in vitro potency than lamivudine (EC50 3.75 nM vs 116.26 nM [1]) and a selectivity index exceeding 4,761 [2] makes it the consensus reference compound for high-throughput screening (HTS) of novel anti-HBV agents. Its exceptionally low cytotoxicity ensures that antiviral hits are not confounded by non-specific cell death, while its well-characterized mechanism of action (HBV polymerase inhibition) provides a reliable benchmark for evaluating compounds with alternative mechanisms such as capsid assembly modulators or entry inhibitors. For CROs and pharmaceutical discovery units procuring positive controls for HBV screening libraries, entecavir offers the most documented and reproducible potency-selectivity profile in the class.

Active Comparator in Phase II/III Clinical Trials Targeting Biochemically-Driven Endpoints

For clinical developers designing randomized controlled trials in treatment-naïve chronic hepatitis B where ALT normalization (biochemical response) is a co-primary or key secondary endpoint, entecavir is the evidence-based active comparator choice. A recent network meta-analysis of 15,000 patients demonstrated that entecavir ranked first for 48-week biochemical response, significantly outperforming tenofovir disoproxil fumarate (OR 0.76, p = 0.028) [3]. This quantitative advantage positions entecavir as the benchmark against which novel therapeutic candidates must demonstrate non-inferiority or superiority in biochemical outcomes.

Preferred Agent for Long-Term In Vivo Efficacy and Resistance Surveillance Studies

In preclinical models and longitudinal clinical cohorts investigating the durability of HBV suppression, entecavir's 0% Year-1 genotypic resistance rate (vs 13% for lamivudine [4]) is a critical selection criterion. This high genetic barrier to resistance minimizes the confounding effect of breakthrough viremia during extended treatment periods, allowing researchers to isolate the impact of host immunological factors or adjunctive therapies on sustained viral control. For animal facility managers and clinical research organizations planning multi-year HBV studies, entecavir reduces the risk of protocol deviations arising from drug resistance, thereby lowering overall study costs and improving data interpretability.

Backbone Agent in Pharmacokinetically Clean Combination Therapy Protocols

Entecavir's demonstrated lack of pharmacokinetic interactions with lamivudine, adefovir, and tenofovir—with AUC, Cmax, and Cmin ratios remaining within the 0.80–1.25 equivalence range for all tested combinations [5]—makes it the preferred backbone agent for combination therapy protocols. This includes HIV/HBV co-infection models, salvage therapy regimens in lamivudine-experienced patients, and preclinical studies of triple-combination approaches seeking to eliminate covalently closed circular DNA (cccDNA). The absence of dose adjustment requirements simplifies institutional review board (IRB) applications, pharmacy manual preparation, and overall protocol complexity.

Quote Request

Request a Quote for 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.